An In-depth Technical Guide to 2-Chloro-5-iodoanisole
An In-depth Technical Guide to 2-Chloro-5-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Chloro-5-iodoanisole (CAS No: 161949-50-4), a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.
Core Chemical Information
2-Chloro-5-iodoanisole is a disubstituted anisole derivative containing both chlorine and iodine atoms on the benzene ring. Its structure makes it a versatile building block in the synthesis of more complex molecules.[1][2] It is recognized for its utility in nucleophilic aromatic substitution reactions, which are pivotal for introducing halogen atoms into aromatic systems.[1]
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 1-Chloro-4-iodo-2-methoxybenzene |
| CAS Number | 161949-50-4[2][3][4][5] |
| Molecular Formula | C₇H₆ClIO[2][3][4][5] |
| Molecular Weight | 268.48 g/mol [2][3][4][5] |
| Synonyms | 2-Chloro-5-iodo-1-methoxybenzene |
Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-iodoanisole are summarized in the table below.
| Property | Value | Source |
| Appearance | Off-white powder/solid | [1] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 275.3 ± 20.0 °C (Predicted) | [4] |
| Density | 1.820 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 120.296 °C | [1] |
| Vapor Pressure | 0.009 mmHg at 25°C | [1] |
| Refractive Index | 1.604 | [1] |
| Purity | Available in ≥97% and ≥98% | [2] |
Spectroscopic Data (Predicted and Expected)
Predicted ¹H and ¹³C NMR Data
The following ¹H and ¹³C NMR chemical shifts have been predicted using computational models. These values should be used as a guide for spectral interpretation.
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.5 | d | Ar-H |
| ~7.3 | dd | Ar-H |
| ~6.8 | d | Ar-H |
| ~3.9 | s | -OCH₃ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~156 | Ar-C-O |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~122 | Ar-C-Cl |
| ~115 | Ar-C |
| ~90 | Ar-C-I |
| ~56 | -OCH₃ |
Expected FT-IR Spectral Features
The FT-IR spectrum of 2-Chloro-5-iodoanisole is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (-OCH₃) |
| 1600-1475 | C=C stretch | Aromatic ring |
| 1300-1000 | C-O stretch | Aryl ether |
| 850-550 | C-Cl stretch | Aryl chloride |
| ~500 | C-I stretch | Aryl iodide |
Expected Mass Spectrometry Fragmentation
In mass spectrometry (electron ionization), 2-Chloro-5-iodoanisole is expected to exhibit a molecular ion peak (M⁺) at m/z 268 (and a characteristic M+2 peak for the ³⁷Cl isotope). Common fragmentation patterns for halogenated anisoles include the loss of a methyl radical (M⁺ - 15), followed by the loss of a carbonyl group (M⁺ - 15 - 28).[6] The loss of the halogen atoms (Cl or I) is also a probable fragmentation pathway.[7]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-5-iodoanisole is not widely published, a plausible synthetic route can be devised from its precursor, 2-chloro-5-iodobenzoic acid. The synthesis of 2-chloro-5-iodobenzoic acid itself is well-documented and typically starts from o-chlorobenzoic acid.[8][9]
Proposed Experimental Protocol for Synthesis
The following is a proposed multi-step synthesis of 2-Chloro-5-iodoanisole from o-chlorobenzoic acid.
Step 1: Nitration of o-Chlorobenzoic Acid
-
o-Chlorobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2-chloro-5-nitrobenzoic acid.[8]
Step 2: Reduction of the Nitro Group
-
The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride), to give 2-chloro-5-aminobenzoic acid.[8]
Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)
-
The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid).
-
The diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-chloro-5-iodobenzoic acid.[9]
Step 4: Reduction of Carboxylic Acid to Alcohol
-
The 2-chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Step 5: Williamson Ether Synthesis
-
The resulting (2-chloro-5-iodophenyl)methanol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide.
-
The alkoxide is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, 2-Chloro-5-iodoanisole.
Applications in Drug Development
2-Chloro-5-iodoanisole and its precursors are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.
Intermediate for SGLT2 Inhibitors
The precursor, 2-chloro-5-iodobenzoic acid, is a key starting material in the synthesis of the SGLT2 inhibitor, empagliflozin.[3][10][11] The synthesis involves converting the benzoic acid to the corresponding benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent modifications to build the final drug molecule.[3][11]
Building Block for Protein Degraders
2-Chloro-5-iodoanisole is also classified as a protein degrader building block.[2] Halogenated aromatic compounds are frequently used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other protein degraders, where they can serve as fragments that bind to the target protein or as handles for linking different parts of the molecule.
Safety and Handling
GHS Hazard Information
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Note: This information is based on available safety data sheets for 2-Chloro-5-iodoanisole and related compounds. A comprehensive toxicological profile is not available.
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light. Recommended storage temperature is 2-8°C.
Conclusion
2-Chloro-5-iodoanisole is a valuable halogenated building block with significant potential in organic synthesis, particularly in the pharmaceutical industry. While detailed experimental data on its spectroscopic properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its utility is evident from its role as a precursor to key intermediates for SGLT2 inhibitors and its classification as a protein degrader building block. Further research into its synthesis and reactivity will likely expand its applications in the development of novel therapeutics.
References
- 1. Cas 161949-50-4,2-CHLORO-5-IODOANISOLE | lookchem [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 4. 2-CHLORO-5-IODOANISOLE | 161949-50-4 [m.chemicalbook.com]
- 5. 2-Chloro-5-iodoanisole [aromalake.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. scribd.com [scribd.com]
- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 11. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
